molecular formula C14H9ClFNO2 B11603799 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one

3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one

Cat. No.: B11603799
M. Wt: 277.68 g/mol
InChI Key: NBAXWLCBUCRAOB-UHFFFAOYSA-N
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Description

3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one typically involves the reaction of 3-chloro-4-fluoroaniline with isobenzofuran-1(3H)-one under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce halogenated or alkylated compounds.

Scientific Research Applications

3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent for treating diseases.

    Industry: Applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-chloro-4-fluorophenyl)amino)isobenzofuran-1(3H)-one can be compared with other isobenzofuran derivatives, such as:
    • 3-((3-chlorophenyl)amino)isobenzofuran-1(3H)-one
    • 3-((4-fluorophenyl)amino)isobenzofuran-1(3H)-one

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring may confer unique chemical and biological properties to this compound, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H9ClFNO2

Molecular Weight

277.68 g/mol

IUPAC Name

3-(3-chloro-4-fluoroanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C14H9ClFNO2/c15-11-7-8(5-6-12(11)16)17-13-9-3-1-2-4-10(9)14(18)19-13/h1-7,13,17H

InChI Key

NBAXWLCBUCRAOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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